tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate: is a chemical compound that features a tert-butyl group attached to an oxazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The oxazolidine ring is a five-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl group. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring. The tert-butyl group can then be introduced through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amino alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Primary alcohols.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
Chemistry: tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules where the oxazolidine ring serves as a versatile intermediate .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The oxazolidine ring is known to enhance the bioavailability and stability of pharmaceutical compounds .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazolidine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness: tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is unique due to the presence of the oxazolidine ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl substituted compounds. The combination of the tert-butyl group and the oxazolidine ring makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals .
Properties
IUPAC Name |
tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZDFXRHGXLOO-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.